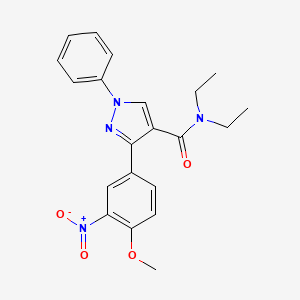
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of PSB-0739 involves the reaction of 4-chlorobenzenesulfonyl chloride and N-phenyl-N’-(phenylsulfonyl)urea in the presence of a base. The resulting compound is then subjected to a reaction with ammonium acetate to yield the final product.Scientific Research Applications
Synthesis and Pro-apoptotic Effects
Compounds bearing the sulfonamide fragment, including structures related to 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, have been synthesized and evaluated for their pro-apoptotic effects in cancer cells. These compounds demonstrated significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes, which could be mediated by the activation of p38. This suggests their potential utility in cancer therapeutics through apoptotic pathways (Cumaoğlu et al., 2015).
Anticancer and Anti-HIV Evaluation
Sulfonamide derivatives, including those related to 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, have been tested for their in vitro anticancer and anti-HIV activities. Some derivatives showed notable sensitivity against leukemia cell lines, indicating their potential as therapeutic agents in cancer treatment and HIV management (Pomarnacka & Kornicka, 2001).
Synthesis of Tetrahydroquinoline Derivatives
The synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives through a cyclocondensation reaction involving enolates of 1,3-dicarbonyl compounds with N-(2-bromomethylphenyl)benzenesulfonamides provides insights into the chemical behavior and potential applications of these compounds in various scientific research fields (Croce et al., 2006).
Inhibitory Effects on Enzymes
Tetrahydroisoquinoline-7-sulfonanilides, related to 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, have been studied for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) in vitro. This research provides valuable information on the enzyme inhibition properties of sulfonanilides and their potential therapeutic applications (Blank et al., 1980).
Docking Studies and Crystal Structure
The crystal structure and docking studies of tetrazole derivatives related to 4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide have been determined, providing insights into their interaction within the active site of the cyclooxygenase-2 enzyme. This research highlights the importance of molecular structure in drug design and the potential therapeutic applications of these compounds (Al-Hourani et al., 2015).
Safety And Hazards
The safety data sheets for a similar compound, “4-Chloro-N-(4-chlorophenyl)benzenesulfonamide”, suggest that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with skin, it should be washed off with soap and plenty of water .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S2/c22-17-8-11-19(12-9-17)29(25,26)23-18-10-13-21-16(15-18)5-4-14-24(21)30(27,28)20-6-2-1-3-7-20/h1-3,6-13,15,23H,4-5,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCMIFCXHDPBDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(N,N-dimethylsulfamoyl)phenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2365511.png)
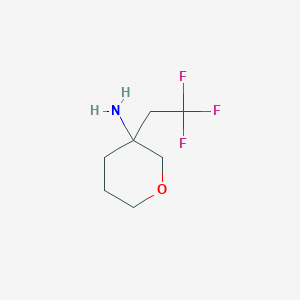
![(E)-3-(benzylsulfonyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)propanamide](/img/structure/B2365514.png)
![8-[(Dibenzylamino)methyl]-7-hexadecyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
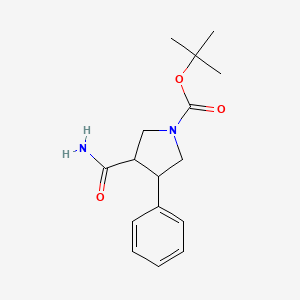
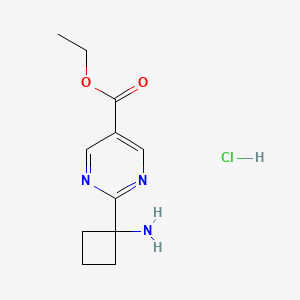
![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)
![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)
![4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline](/img/structure/B2365524.png)
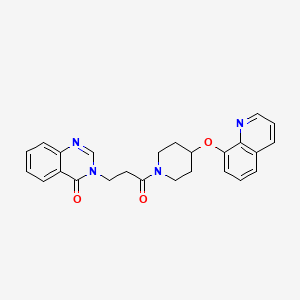
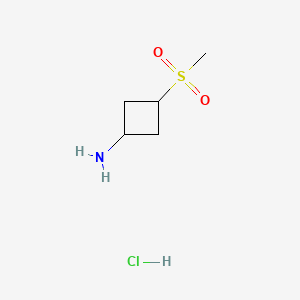
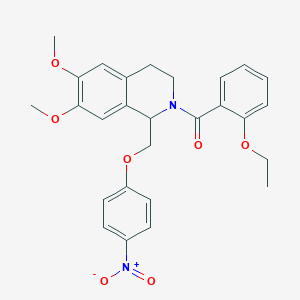
![N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2365530.png)
